molecular formula C8H13F3N2O4 B2992579 2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid CAS No. 2082756-04-3

2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid

Cat. No.: B2992579
CAS No.: 2082756-04-3
M. Wt: 258.197
InChI Key: GURJCONZNASXIF-UHFFFAOYSA-N
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Description

Structure and Properties:
2-(Azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid (TFA) is a synthetic organic compound comprising an azetidine ring (a four-membered saturated heterocycle) linked via an ether oxygen to an N-methylacetamide group. The trifluoroacetic acid component likely acts as a counterion or co-former, enhancing solubility or stability . While the exact molecular formula is ambiguous in the evidence, the parent acetamide (excluding TFA) would approximate C₆H₁₂N₂O₂. The molecular weight listed in (197.16 g/mol) suggests the inclusion of TFA (MW: 114.02 g/mol), implying a 1:1 molar ratio .

Properties

IUPAC Name

2-(azetidin-3-yloxy)-N-methylacetamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2.C2HF3O2/c1-7-6(9)4-10-5-2-8-3-5;3-2(4,5)1(6)7/h5,8H,2-4H2,1H3,(H,7,9);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURJCONZNASXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)COC1CNC1.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Oxygen

The azetidine ring's oxygen atom serves as a potential site for nucleophilic substitution due to its lone pairs and proximity to the strained four-membered ring.

Reaction Conditions/Reagents Products Notes
AlkylationAlkyl halides (e.g., CH₃I) in DMF, 60°CO-alkylated derivativesLimited by steric hindrance .
AcylationAcetyl chloride, pyridineO-acetylated adductsCompetitive reactivity with acetamide .

Reactivity of the Acetamide Group

The acetamide moiety undergoes hydrolysis and condensation reactions under acidic or basic conditions.

Hydrolysis

  • Acidic Hydrolysis :
    2-(azetidin-3-yloxy)-N-methylacetamide+H₂OHCl, Δ2-(azetidin-3-yloxy)acetic acid+methylamine\text{2-(azetidin-3-yloxy)-N-methylacetamide} + \text{H₂O} \xrightarrow{\text{HCl, Δ}} \text{2-(azetidin-3-yloxy)acetic acid} + \text{methylamine}

    • Trifluoroacetic acid (TFA) may accelerate hydrolysis due to its strong acidity .

  • Basic Hydrolysis :
    2-(azetidin-3-yloxy)-N-methylacetamide+NaOHH₂O, Δsodium 2-(azetidin-3-yloxy)acetate+NH₃\text{2-(azetidin-3-yloxy)-N-methylacetamide} + \text{NaOH} \xrightarrow{\text{H₂O, Δ}} \text{sodium 2-(azetidin-3-yloxy)acetate} + \text{NH₃}

Ring-Opening Reactions of the Azetidine

The strained azetidine ring is susceptible to ring-opening under thermal or catalytic conditions.

Reagent Conditions Product Mechanism
H₂OAcidic (TFA), 80°C3-hydroxyazetidine derivativesAcid-catalyzed cleavage .
NH₃Ethanol, refluxβ-amino alcohol intermediatesNucleophilic attack at C3 .

Oxidation and Reduction Reactions

The azetidine ring and acetamide group exhibit distinct redox behavior.

Oxidation

  • Azetidine Ring :
    AzetidineKMnO₄, H⁺γ-lactam\text{Azetidine} \xrightarrow{\text{KMnO₄, H⁺}} \text{γ-lactam} .

    • Limited experimental data for this specific compound, but analogous azetidines form lactams .

Reduction

  • Acetamide Group :
    2-(azetidin-3-yloxy)-N-methylacetamideLiAlH₄2-(azetidin-3-yloxy)-N-methylethanolamine\text{2-(azetidin-3-yloxy)-N-methylacetamide} \xrightarrow{\text{LiAlH₄}} \text{2-(azetidin-3-yloxy)-N-methylethanolamine} .

Role of Trifluoroacetic Acid

TFA acts as both a counterion and catalyst:

  • Stabilizes protonated intermediates during substitution or hydrolysis.

  • Enhances electrophilicity of the acetamide carbonyl group.

Scientific Research Applications

2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The trifluoroacetic acid moiety can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Structural Analogues with Azetidine Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
2-(Azetidin-3-yloxy)-N-methylacetamide, TFA Likely C₈H₁₃F₃N₂O₄* 197.16 Azetidine-oxy linker, N-methylacetamide Pharmaceutical research
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride C₅H₇F₃N₂O·HCl 204.59 Trifluoroacetamide directly bonded to azetidine Laboratory reagent, discontinued
5-(Trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecane C₁₀H₁₄F₃NO 233.22 Spirocyclic azetidine derivative Drug discovery building block

Key Observations :

  • The target compound’s azetidine-oxy linker differentiates it from direct azetidine trifluoroacetamides (e.g., ), which lack the methylacetamide group. This structural variation impacts polarity and hydrogen-bonding capacity.

Trifluoroacetamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
N,N-Diallyl-2,2,2-trifluoroacetamide C₈H₁₀F₃NO 193.17 Diallyl substituents on nitrogen Specialty chemical synthesis
N-(2,5-Dioxooxolan-3-yl)-2,2,2-trifluoroacetamide C₆H₄F₃NO₃ 195.10 Oxolane (tetrahydrofuran) ring derivative Intermediate in peptide chemistry

Key Observations :

  • Trifluoroacetyl groups enhance lipophilicity and metabolic stability. However, the target compound’s azetidine-oxyacetamide backbone provides distinct steric and electronic properties compared to diallyl or oxolane derivatives.
  • N,N-Diallyl derivatives () are more flexible, possibly reducing target selectivity in biological systems.

N-Methylacetamide Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
2-(4-Chlorophenyl)-N-methylacetamide C₉H₁₀ClNO 183.64 Aryl-substituted N-methylacetamide Model compound in catalytic studies
N-Methyltrimethylacetamide C₆H₁₃NO 115.17 Branched alkyl chain Solubility studies

Key Observations :

  • The target compound’s azetidine-oxy group introduces steric hindrance and polarity absent in simple aryl or alkyl-substituted N-methylacetamides.
  • Catalytic studies () show that substituents significantly affect reaction yields (e.g., 58% conversion for 4-chlorophenyl vs. 78% for trimethylacetyl), suggesting that the azetidine-oxy group may influence synthetic efficiency.

Physicochemical and Functional Comparisons

Solubility and Stability :

  • Trifluoroacetic acid (TFA) as a counterion improves aqueous solubility, critical for bioavailability in drug candidates .

Biological Activity

2-(Azetidin-3-yloxy)-N-methylacetamide, trifluoroacetic acid is a compound notable for its unique structural features, which include an azetidine ring and a trifluoroacetic acid moiety. This combination not only influences its chemical properties but also its biological activities. Understanding the biological activity of this compound can provide insights into its potential applications in pharmaceuticals and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H10F3N2O4C_7H_{10}F_3N_2O_4. The presence of the azetidine ring contributes to its ability to mimic natural substrates, while the trifluoroacetic acid enhances its stability and reactivity.

The mechanism of action of this compound involves its interaction with various biological targets, including enzymes and receptors. The azetidine structure allows it to bind effectively to active sites, modulating biological responses. The trifluoroacetic acid component may improve the compound's bioavailability and efficacy in therapeutic applications.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.
  • Antiviral Properties : Some azetidine derivatives have demonstrated inhibitory effects on RNA viruses, suggesting potential applications in antiviral drug development.
  • Neuroprotective Effects : Variants of this compound have been studied for their neuroprotective properties, indicating possible uses in treating neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesBiological Activity
3-(4-bromophenyl)methylazetidine;trifluoroacetic acidContains a bromophenyl groupAntimicrobial properties
2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochlorideDimethyl substitution increases lipophilicityPotential neuroprotective effects
2-(azetidin-3-yloxy)-N-methylacetamideLacks trifluoroacetate; simpler structureBroader applications in drug design

Case Studies

  • Antiviral Activity : A study evaluated the antiviral effects of azetidine derivatives against human coronavirus (229E) and influenza A virus H1N1. The compound exhibited moderate inhibitory activity with an EC50 value of 45 µM against coronavirus and 12 µM against influenza .
  • Neuroprotective Effects : Research on related compounds demonstrated their ability to protect neuronal cells from apoptosis induced by oxidative stress, suggesting a mechanism that could be exploited for therapeutic purposes in neurodegenerative diseases.
  • Toxicological Studies : Toxicity assessments have indicated that while trifluoroacetic acid derivatives can cause liver hypertrophy at high doses, they generally exhibit low acute toxicity profiles in animal studies .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(azetidin-3-yloxy)-N-methylacetamide with trifluoroacetic acid (TFA)?

Methodological Answer:

  • Cyclization Reactions : TFA is commonly used as a catalyst or solvent in cyclization reactions. For example, in the synthesis of carboxamides, TFA and trifluoroacetic anhydride (TFAA) are employed to cyclize intermediates under mild conditions (20–25°C) .
  • Purification : Post-synthesis, TFA aids in removing protecting groups (e.g., tert-butoxycarbonyl, Boc) due to its strong acidity. Dissolve the crude product in a TFA/dichloromethane (DCM) mixture (1:4 v/v) at 4°C, followed by slow warming to room temperature to ensure complete deprotection .

Q. How can researchers purify and isolate 2-(azetidin-3-yloxy)-N-methylacetamide-TFA adducts?

Methodological Answer:

  • Liquid-Liquid Extraction : TFA’s solubility in water (miscible) allows separation of the organic phase (e.g., DCM or ethyl acetate) from aqueous TFA residues. Neutralize the aqueous layer with sodium bicarbonate before extraction .
  • Reverse-Phase HPLC : Use a C18 column with a gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B). TFA enhances peptide/protein separation by ion-pairing, improving peak resolution .

Q. What analytical techniques are optimal for characterizing TFA-containing compounds?

Methodological Answer:

  • NMR Spectroscopy : TFA’s distinct 19F^{19}\text{F} NMR signal (δ ≈ -76 ppm) can confirm its presence. For 1H^{1}\text{H} NMR, use deuterated solvents (e.g., D2_2O or CD3_3OD) to avoid signal overlap from residual protons .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI)-MS is preferred. TFA’s volatility minimizes adduct formation, but 0.1% formic acid is recommended as an alternative for sensitive analyses to avoid signal suppression .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for TFA-containing azetidine derivatives?

Methodological Answer:

  • Signal Assignment : If unexpected splitting occurs in 1H^{1}\text{H} NMR, verify TFA’s role as a counterion. For example, protonation of the azetidine nitrogen by TFA may alter chemical shifts. Compare spectra with and without TFA neutralization (e.g., using NaHCO3_3) .
  • Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility. For example, broadening of azetidine ring signals at low temperatures (e.g., -40°C) may indicate restricted rotation .

Q. What experimental strategies optimize TFA-mediated cyclization reactions for azetidine derivatives?

Methodological Answer:

  • Reaction Stoichiometry : Optimize TFA:substrate ratios (e.g., 1:1 to 1:5) to balance catalytic efficiency and side reactions (e.g., over-acylation). Monitor by thin-layer chromatography (TLC) with UV detection .
  • Temperature Control : Perform reactions at 4°C to minimize side products (e.g., trifluoroacetylation of secondary amines). Gradually warm to 25°C for completion .

Q. How does TFA impact the environmental stability of azetidine-based compounds?

Methodological Answer:

  • Degradation Studies : Incubate the compound in aqueous buffers (pH 2–9) at 37°C. Use LC-MS to track TFA release (m/z 113.02 for CF3_3COO^-). TFA’s high Henry’s law constant (1.2 × 104^4 M/atm) suggests volatility, but its persistence in water requires mitigation strategies (e.g., activated carbon filtration) .
  • Ecotoxicology : Assess aquatic toxicity using Daphnia magna. TFA’s EC50_{50} (48 h) is >100 mg/L, but chronic exposure at lower concentrations (1–10 mg/L) may inhibit algal growth .

Q. How can researchers mitigate TFA-induced corrosion in laboratory equipment during synthesis?

Methodological Answer:

  • Material Selection : Use Teflon-lined reactors or glass-coated steel vessels to resist TFA’s corrosivity. Avoid aluminum or copper alloys .
  • Neutralization Protocols : Quench residual TFA with ice-cold NaHCO3_3 before disposal. Monitor pH to ensure neutralization (pH 6–8) .

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